molecular formula C5H12N2O B8387347 (3R,4R)-tetrahydro-2H-pyran-3,4-diamine

(3R,4R)-tetrahydro-2H-pyran-3,4-diamine

Cat. No.: B8387347
M. Wt: 116.16 g/mol
InChI Key: XCTKAHMUXCKXID-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-Tetrahydro-2H-pyran-3,4-diamine is a six-membered oxygen-containing heterocyclic compound with vicinal amine groups at the 3R and 4R positions. Its stereochemistry and functional groups make it a valuable intermediate in medicinal chemistry, particularly in synthesizing chiral ligands, glycosidase inhibitors, or aminoglycoside analogs. The compound’s rigid pyran ring and amine substituents enable selective interactions with biological targets, such as enzymes or receptors, distinguishing it from other cyclic amines .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(3R,4R)-oxane-3,4-diamine

InChI

InChI=1S/C5H12N2O/c6-4-1-2-8-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5+/m1/s1

InChI Key

XCTKAHMUXCKXID-UHNVWZDZSA-N

Isomeric SMILES

C1COC[C@@H]([C@@H]1N)N

Canonical SMILES

C1COCC(C1N)N

Origin of Product

United States

Comparison with Similar Compounds

(3R,4S)-Tetrahydrofuran-3,4-Diamine Dihydrochloride

Structural Differences :

  • Ring Size: Tetrahydrofuran (5-membered ring) vs. tetrahydro-2H-pyran (6-membered ring).
  • Stereochemistry : The (3R,4S) configuration in the tetrahydrofuran derivative creates distinct spatial arrangements, altering hydrogen-bonding capabilities and solubility.
  • Functional Groups : Both compounds feature vicinal diamines, but the dihydrochloride salt form in the tetrahydrofuran derivative enhances aqueous solubility, making it preferable for pharmaceutical formulations .

(2S,3R,4R,5S,6R)-Substituted Tetrahydro-2H-Pyran Derivatives

Example Compound : (2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .

Key Differences :

  • Reactivity : Hydroxyl groups enable glycosylation reactions, while the diamine’s primary amines are more nucleophilic, favoring alkylation or acylation pathways .

(3R,4R)-Tetrahydro-2H-Pyran-3,4-Diamine vs. Cis-Tetrahydrofuran-3,4-Diamine

Parameter This compound Cis-Tetrahydrofuran-3,4-Diamine
Ring Size 6-membered (pyran) 5-membered (furan)
Solubility Moderate in polar solvents High (dihydrochloride salt form)
Stereochemical Flexibility Rigid due to larger ring More flexible
Typical Applications Enzyme inhibition, chiral ligands Catalysis, prodrug synthesis
Synthetic Yield Variable (see 21% yield in related acetylated pyran derivatives ) Higher yields reported in salt forms

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